molecular formula C27H37N5O2S B609692 Nvs-cecr2-1 CAS No. 1992047-61-6

Nvs-cecr2-1

Katalognummer B609692
CAS-Nummer: 1992047-61-6
Molekulargewicht: 495.68
InChI-Schlüssel: XVECNLUKQDKOST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nvs-cecr2-1 is a novel small molecule inhibitor of the CECR2 gene. It has been identified as a potential therapeutic target for a variety of diseases including cancer, inflammation, and metabolic disorders. The inhibitor has been shown to reduce the activity of the CECR2 gene, which is associated with cell proliferation and differentiation. In addition, Nvs-cecr2-1 has been shown to have a protective effect against oxidative stress, which is a major cause of aging and other diseases.

Wissenschaftliche Forschungsanwendungen

Method of Application

NVS-CECR2-1 binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC), and demonstrates no cross reactivity in a BRD panel (48 targets) . In the FRAP assay at 0.1 µM NVS-CECR2-1 shows robust activity in cells due to its slow off-rate, but no acute toxicity .

Results or Outcomes

NVS-CECR2-1 shows robust activity in cells due to its slow off-rate, but no acute toxicity . NVS-CECR2-1 is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications .

Oncology

Application Summary

NVS-CECR2-1 exhibits cytotoxic activity against various human cancer cells, killing SW48 colon cancer cells in particular with a submicromolar half maximum inhibition value mainly by inducing apoptosis .

Method of Application

NVS-CECR2-1 inhibits chromatin binding of CECR2 BRD and displaces CECR2 from chromatin within cells . The sensitivity of the cancer cells to NVS-CECR2-1 is reduced by CECR2 depletion, suggesting that NVS-CECR2-1 exerts its activity by targeting CECR2 .

Results or Outcomes

NVS-CECR2-1 exhibits cytotoxic activity against various human cancer cells, killing SW48 colon cancer cells in particular with a submicromolar half maximum inhibition value mainly by inducing apoptosis . The sensitivity of the cancer cells to NVS-CECR2-1 is reduced by CECR2 depletion, suggesting that NVS-CECR2-1 exerts its activity by targeting CECR2 . Interestingly, NVS-CECR2-1 also kills cancer cells by CECR2-independent mechanism .

The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2 . NVS-CECR2-1 exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via the CECR2-independent mechanism .

The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2 . NVS-CECR2-1 exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via the CECR2-independent mechanism .

Eigenschaften

IUPAC Name

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECNLUKQDKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvs-cecr2-1

Citations

For This Compound
10
Citations
SG Park, D Lee, HR Seo, SA Lee, J Kwon - Scientific reports, 2020 - nature.com
… NVS-CECR2-1 that targets the cat eye syndrome chromosome region, candidate 2 (CECR2). We show that NVS-CECR2-1 … NVS-CECR2-1 exhibits cytotoxic activity against various …
Number of citations: 12 www.nature.com
M Zhang, ZZ Liu, K Aoshima, WL Cai, H Sun… - Science translational …, 2022 - science.org
… NVS-CECR2-1 or phosphate-buffered saline (PBS) every other day for 28 days (Fig. 7H). We found that NVS-CECR2-1 … analysis and found that NVS-CECR2-1 treatment decreased the …
Number of citations: 41 www.science.org
KCL Whatley, G Padalino, H Whiteland… - PLoS Neglected …, 2019 - journals.plos.org
… Subsequent dose-response titrations against schistosomula and adult worms revealed epigenetic probes targeting one reader (NVS-CECR2-1), one writer (LLY-507 and BAY-598) and …
Number of citations: 26 journals.plos.org
PLP Xavier, YG Cordeiro, PA Alexandre, PRL Pires… - Scientific Reports, 2019 - nature.com
… We tested (+)-JQ1 and NVS-CECR2-1 at lower concentrations in a dose dependent manner. (+)-JQ1 was able to fully inhibit the growth of colonies at the concentration of 300 nM, …
Number of citations: 13 www.nature.com
M Zhang, ZZ Liu, K Aoshima, Y An, A Aoshima… - bioRxiv, 2020 - biorxiv.org
… cells treated with DMSO, GNE-886 and NVS-CECR2-1 at indicated dosage for 2 days. RT-… NVS-CECR2-1 or PBS every other day for 28 days (Figure 7H). We found that NVS-CECR2-1 …
Number of citations: 2 www.biorxiv.org
TD Crawford, JE Audia, S Bellon… - ACS Medicinal …, 2017 - ACS Publications
The biological function of bromodomains, epigenetic readers of acetylated lysine residues, remains largely unknown. Herein we report our efforts to discover a potent and selective …
Number of citations: 23 pubs.acs.org
M Moustakim, PGK Clark, DA Hay, DJ Dixon… - …, 2016 - pubs.rsc.org
… (NVS-CECR2-1, Fig. 3). Details of the development of this probe is yet to be published, however NVS-CECR2-1 is … NVS-CECR2-1 also displays robust in-cell target engagement in a …
Number of citations: 57 pubs.rsc.org
Y Li, H Gong, P Wang, Y Zhu, H Peng, Y Cui… - Journal of Experimental …, 2021 - Springer
… NVS-CECR2–1, the first selective inhibitor targeting the CECR2 bromodomain, inhibits chromatin … NVS-CECR2–1 exhibits cytotoxic activity against various human cancer cells mainly …
Number of citations: 26 link.springer.com
Q Yang, MV Bariani, A Falahati, A Khosh, RR Lastra… - Cells, 2022 - mdpi.com
… For instance, non-BET family inhibitor NVS-CECR2-1 inhibits chromatin binding of CECR2 BRD and displaces CECR2 from chromatin within cells. NVS-CECR2-1 exhibits cytotoxic …
Number of citations: 5 www.mdpi.com
X Wang, C Xu, S Wang, W Huang, Y Liu… - Clinical and …, 2021 - Springer
Purpose Glutamine plays an important role in tumor metabolism and progression. This research aimed to find out how Gln exert their effects on laryngeal squamous cell carcinoma (…
Number of citations: 2 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.